Diphenyl alpha-Chlorobenzylphosphonate
Overview
Description
Mechanism of Action
Target of Action
It is known that phosphonates, a class of compounds to which diphenyl alpha-chlorobenzylphosphonate belongs, often target enzymes involved in metabolic pathways .
Mode of Action
Phosphonates, in general, are known to interact with their targets by mimicking the structure of a substrate, thereby inhibiting the action of the target enzyme .
Biochemical Pathways
Phosphonates are known to interfere with various metabolic pathways, often by inhibiting key enzymes .
Result of Action
As a phosphonate, it is likely to inhibit the action of certain enzymes, leading to changes in cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyl alpha-Chlorobenzylphosphonate can be synthesized through the reaction of diphenylphosphine oxide with α-chlorobenzyl chloride under basic conditions . The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the phosphonate ester bond . The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield . The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Diphenyl alpha-Chlorobenzylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in aprotic solvents like THF or DCM.
Major Products Formed
Substitution Reactions: The major products are substituted phosphonate esters.
Oxidation Reactions: The major products are phosphonic acid derivatives.
Reduction Reactions: The major products are phosphine derivatives.
Scientific Research Applications
Diphenyl alpha-Chlorobenzylphosphonate has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Diphenyl alpha-Bromobenzylphosphonate: Similar structure but with a bromine atom instead of chlorine.
Diphenyl alpha-Iodobenzylphosphonate: Similar structure but with an iodine atom instead of chlorine.
Diphenyl alpha-Fluorobenzylphosphonate: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
Diphenyl alpha-Chlorobenzylphosphonate is unique due to its specific reactivity and the ability to form stable phosphonate esters . The presence of the chlorine atom provides distinct chemical properties, making it suitable for specific applications in organic synthesis and biochemical research .
Properties
IUPAC Name |
[chloro(diphenoxyphosphoryl)methyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClO3P/c20-19(16-10-4-1-5-11-16)24(21,22-17-12-6-2-7-13-17)23-18-14-8-3-9-15-18/h1-15,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRZPFCYQMGZGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70298871 | |
Record name | Diphenyl alpha-Chlorobenzylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70298871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58263-67-5 | |
Record name | NSC126664 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126664 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diphenyl alpha-Chlorobenzylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70298871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diphenyl alpha-Chlorobenzylphosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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